molecular formula C33H26NOP B13347496 (1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B13347496
M. Wt: 483.5 g/mol
InChI Key: FXGJIAFCHRZJGU-UHFFFAOYSA-N
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Description

(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a biphenyl group, a diphenylphosphane group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the diphenylphosphane group, and the construction of the dihydrooxazole ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s structural features might be explored for drug development, particularly if it exhibits any bioactive properties that could be harnessed for therapeutic purposes.

Industry

In industry, (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole could be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to metal ions in coordination complexes, interacting with biological macromolecules, or participating in catalytic cycles in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,4S)-2-(2’-(Diphenylphosphaneyl)-[1,1’-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole include other biphenyl derivatives, diphenylphosphane-containing compounds, and dihydrooxazole derivatives.

Uniqueness

What sets this compound apart is the specific combination of these functional groups, which imparts unique chemical and physical properties. This combination can lead to distinct reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C33H26NOP

Molecular Weight

483.5 g/mol

IUPAC Name

diphenyl-[2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H26NOP/c1-4-14-25(15-5-1)31-24-35-33(34-31)30-22-11-10-20-28(30)29-21-12-13-23-32(29)36(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23,31H,24H2

InChI Key

FXGJIAFCHRZJGU-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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